Pilocereine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

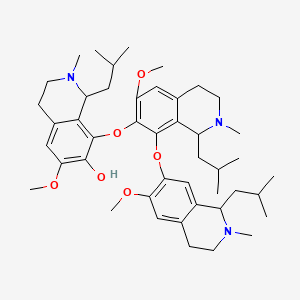

Pilocereine is an aromatic ether.

Scientific Research Applications

Pharmacological Effects on Animals

Pilocereine, a cactus alkaloid isolated from Lophocereus Schottii and Pachycereus marginatus, has shown varied pharmacological effects in animals. Notably, it was found to lower blood pressure in dogs and roosters, while elevating it in rats. In anesthetized cats, pilocereine initially lowered and then raised blood pressure. Additionally, pilocereine was effective in relieving methacholine- and histamine-induced spasm of the small intestine in rabbits and guinea pigs. It also exhibited potential antimalarial action when fed to canaries (Chen & Powell, 1956).

Impact on Ecological Systems

Pilocereine has been studied for its ecological significance, particularly in the Sonoran Desert. The alkaloid, along with lophocereine, was found to be toxic to Drosophila pachea and other Drosophila species of the Sonoran Desert. This toxicity is likely a major reason why D. pachea is the only species breeding in the rotting stems of senita cactus, indicating a unique ecological adaptation influenced by pilocereine (Kircher et al., 1967).

Biosynthesis and Chemical Structure

Research into the biosynthesis and chemical structure of pilocereine has been extensive. Studies have shown the conversion of lophocerine into pilocereine via oxidative phenolic coupling in Lophocereus schottii. Additionally, piloceredine and lophocerine were identified as new alkaloids during a detailed examination of cactus Lophocereus Schottii's alkaloids, providing deeper insights into the chemical complexity and biosynthetic pathways of cactus alkaloids (Djerassi et al., 1958) (O'donovan & Horan, 1969).

Molecular Research and Analytical Studies

Further molecular and analytical studies have been conducted on pilocereine and related compounds, focusing on their structural properties and reactions. For instance, the potassium-liquid ammonia cleavage of O-methylpilocereine helped re-examine the structure of pilocereine, contributing to a better understanding of its molecular composition and potential applications in various fields of research (Tomita et al., 1963).

properties

CAS RN |

2552-47-8 |

|---|---|

Product Name |

Pilocereine |

Molecular Formula |

C45H65N3O6 |

Molecular Weight |

744 g/mol |

IUPAC Name |

6-methoxy-8-[[6-methoxy-8-[[6-methoxy-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C45H65N3O6/c1-26(2)19-33-32-25-37(36(50-10)22-29(32)13-16-46(33)7)53-45-41-31(15-18-48(9)35(41)21-28(5)6)24-39(52-12)43(45)54-44-40-30(23-38(51-11)42(44)49)14-17-47(8)34(40)20-27(3)4/h22-28,33-35,49H,13-21H2,1-12H3 |

InChI Key |

AFQDIEHIPKSXRL-UHFFFAOYSA-N |

SMILES |

CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)OC3=C4C(N(CCC4=CC(=C3OC5=C6C(N(CCC6=CC(=C5O)OC)C)CC(C)C)OC)C)CC(C)C |

Canonical SMILES |

CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)OC3=C4C(N(CCC4=CC(=C3OC5=C6C(N(CCC6=CC(=C5O)OC)C)CC(C)C)OC)C)CC(C)C |

Other CAS RN |

2552-47-8 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

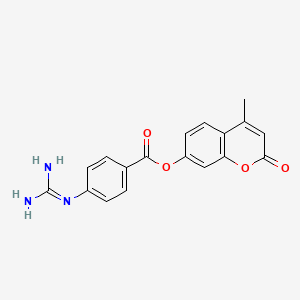

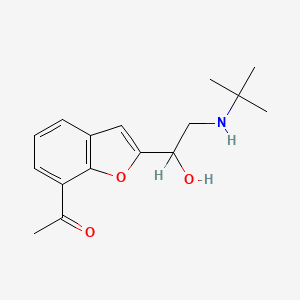

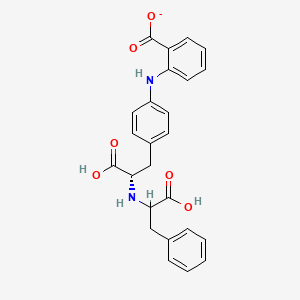

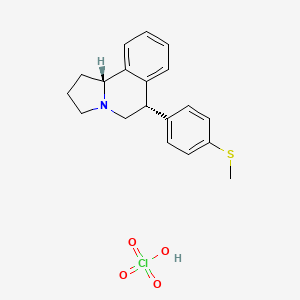

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)

![Methyl 2,6-dideoxy-4-O-(5-{[3-hydroxy-2-methyl-3-(6-methyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoyl]oxy}-6-methyloxan-2-yl)-3-C-methylhexopyranoside](/img/structure/B1209380.png)

![5-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]tetrazole](/img/structure/B1209385.png)